Myrophine hydrochloride is classified under controlled substances due to its opioid nature. It falls under the category of opiate analgesics but is noted for having a lower potency compared to morphine. Its classification as a Schedule I drug indicates that it has no accepted medical use and a high potential for abuse .
The synthesis of myrophine hydrochloride involves several steps that modify the morphine backbone. The primary synthetic route includes the introduction of the myristyl group at the 6-position and the benzyl group at the 3-position of the morphine structure. This can be achieved through various chemical reactions, including alkylation and acylation processes.
The molecular formula of myrophine hydrochloride is , with a molar mass of approximately 585.83 g/mol. The compound features a complex structure with multiple rings characteristic of opiates.
Myrophine hydrochloride undergoes several metabolic transformations:
Myrophine hydrochloride exerts its effects primarily through interaction with opioid receptors in the central nervous system. It binds to mu-opioid receptors, mimicking the action of natural endorphins.
While myrophine hydrochloride has been studied for potential therapeutic applications due to its analgesic properties, it is primarily recognized within research contexts exploring opioid pharmacology and addiction treatment strategies. Its unique profile as a long-acting prodrug offers insights into opioid metabolism and receptor dynamics.
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5